3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-7-6-18-17(19)26(23,24)12-9-20(10-12)15(21)13-8-11-4-2-3-5-14(11)25-16(13)22/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCSFFQPBHITSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group, and finally, the construction of the azetidine and chromenone rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Azetidine Ring : A five-membered heterocyclic ring that often exhibits significant biological activity.
- Sulfonamide Group : Known for its antibacterial properties, this functional group enhances the compound's potential as a therapeutic agent.
- Imidazole Moiety : This component is frequently associated with antifungal and anticancer activities.
Anticancer Activity
Research indicates that compounds similar to 3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one exhibit significant anticancer properties. For instance, Mannich bases derived from azetidine structures have been shown to possess cytotoxic effects against various cancer cell lines, including human colon cancer cells and leukemic cells . The mechanism of action often involves inhibition of key enzymes involved in cell proliferation.
Antibacterial Properties
The sulfonamide group within the compound suggests potential antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further studies in antibiotic development.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Anticancer Studies : A study on Mannich bases found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- Antibacterial Evaluations : Research on sulfonamide derivatives has demonstrated their effectiveness against a range of bacterial strains, supporting their use in therapeutic applications .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that compounds like this compound may interact with DNA and inhibit critical metabolic pathways in cancer cells .
Chemical Properties and Reactivity
The compound is expected to be solid at room temperature with moderate solubility in polar solvents due to its heterocyclic nature. Key chemical properties include:
- Melting Point : To be determined experimentally.
- Reactivity : The presence of functional groups allows for various chemical reactions typical for sulfonamides and heterocycles, such as nucleophilic substitutions and cycloadditions.
Mechanism of Action
The mechanism of action of 3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and mode of action are essential for understanding its biological and therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- The target compound’s azetidine carbonyl bridge distinguishes it from analogs with acetyl or propanoyl linkers.
- The sulfonyl group on the imidazole ring contrasts with thioether or acetyl modifications in analogs, which could improve solubility and oxidative stability .
- Synthesis of the target compound likely requires advanced sulfonation steps (e.g., using chlorosulfonic acid) and azetidine ring formation, which are more complex than the substitution reactions seen in simpler analogs .
Challenges and Innovations
- Synthetic Complexity : Introducing the sulfonyl-azetidine moiety requires precise control over reaction conditions to avoid side reactions, such as over-sulfonation or ring-opening of azetidine .
- Yield Optimization : Analogous routes (e.g., imidazole-coumarin couplings) report yields as low as 32%, suggesting that the target compound’s synthesis may require iterative optimization .
Biological Activity
The compound 3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates multiple functional groups, including an imidazole ring and an azetidine moiety, which are known to contribute to diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound features a chromenone core , an azetidine ring , and a sulfonamide group . The presence of the imidazole moiety enhances its lipophilicity, which may influence its interaction with biological targets.
| Structural Component | Description |
|---|---|
| Chromenone Core | A fused benzopyran structure known for various biological activities. |
| Azetidine Ring | A four-membered cyclic amine that contributes to the compound's reactivity. |
| Sulfonamide Group | Enhances antibacterial and antitumor properties through enzyme inhibition. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Reaction of suitable precursors under controlled conditions.
- Introduction of the Imidazole Moiety : Utilizing sulfonyl chlorides to form sulfonamide derivatives.
- Final Assembly : Condensation reactions to yield the target compound.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. The imidazole ring is particularly noted for its antifungal and antibacterial properties. Studies have shown that modifications in the substitution pattern can drastically affect biological activity.
- Mechanism of Action : The sulfonamide group can inhibit specific enzymes involved in bacterial metabolism, leading to antibacterial effects.
- Case Study : A series of azetidine derivatives demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.25 to 6.25 µg/mL for bacterial strains .
Antitumor Activity
The compound's potential as an antitumor agent is supported by its ability to interact with cellular targets involved in cancer progression.
- Mechanism of Action : The compound may act as a tubulin binder, disrupting microtubule formation essential for cell division.
- Research Findings : In vitro studies have shown that compounds with similar structural features exhibited cytotoxic effects against various human cancer cell lines .
Anti-inflammatory Effects
The compound's structural attributes suggest potential anti-inflammatory activity, which is common among imidazole-containing compounds.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one?
- Methodology : Synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example, sulfonylation of the azetidine ring (as in related compounds) often employs dichloromethane or THF under anhydrous conditions . Use thin-layer chromatography (TLC) or HPLC to monitor intermediates . Statistical optimization via Design of Experiments (DoE) can resolve yield inconsistencies, as demonstrated in flow-chemistry protocols for structurally complex molecules .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Combine 1H/13C NMR to verify connectivity of the chromen-2-one, azetidine, and sulfonyl-imidazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups . For crystallinity assessment, use single-crystal X-ray diffraction (e.g., SHELXL refinement ), though crystallization may require vapor diffusion with solvents like acetonitrile/ethyl acetate .
Advanced Research Questions
Q. What strategies are effective for analyzing biological activity in structurally related sulfonamide-azetidine hybrids?
- Methodology : Screen against enzyme targets (e.g., kinases or proteases) via fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For antimicrobial activity, use microbroth dilution assays (MIC/MBC) against Gram-positive/negative strains, as seen in imidazole-sulfonamide derivatives . Pair with molecular docking (AutoDock Vina) to predict interactions with active sites, leveraging structural data from homologs like 2-phenylthiazol-4-yl analogs .
Q. How can researchers resolve contradictions in reported reaction yields for similar chromenone derivatives?
- Methodology : Conduct kinetic studies to identify rate-limiting steps (e.g., azetidine ring sulfonylation vs. chromenone acylation). Use HPLC-MS to detect side products (e.g., over-sulfonylation or hydrolysis byproducts) . Compare solvent effects: polar aprotic solvents (DMF) may stabilize intermediates but risk side reactions vs. non-polar alternatives (toluene) .
Q. What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Molecular dynamics simulations (GROMACS) can assess membrane permeability, focusing on the sulfonyl group’s polarity and azetidine’s conformational flexibility . Validate with in vitro Caco-2 cell assays for intestinal absorption .
Q. How can structure-activity relationships (SAR) be explored for the imidazole-sulfonyl moiety?
- Methodology : Synthesize analogs with substitutions at the imidazole N-methyl group or sulfonyl linker. Test electronic effects via Hammett plots by introducing electron-withdrawing/donating groups (e.g., -NO2, -OCH3) . Compare bioactivity data with crystallographic data (e.g., hydrogen-bonding patterns in related benzimidazole derivatives ).
Data Analysis & Experimental Design
Q. What statistical methods are recommended for optimizing reaction conditions in small-scale syntheses?
- Methodology : Apply response surface methodology (RSM) with central composite design to model interactions between variables (temperature, solvent ratio, catalyst loading). For high-throughput screening, use machine learning algorithms (e.g., random forests) trained on historical data from similar chromenone syntheses .
Q. How should researchers address discrepancies in spectroscopic data during structure elucidation?
- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. If crystal structures are unavailable, compare experimental IR/Raman spectra with DFT-simulated spectra (Gaussian 16) . For ambiguous mass fragments, employ tandem MS/MS with collision-induced dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
